"2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline" synthesis and characterization
"2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline
Introduction: The Strategic Role of Bulky Phosphine Ligands in Modern Catalysis
In the landscape of transition-metal catalyzed cross-coupling reactions, the design and selection of ancillary ligands are paramount to achieving high catalyst activity, stability, and broad substrate scope.[1][2] Among the most powerful classes of ligands developed over the past two decades are the bulky, electron-rich monophosphines.[3] 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline belongs to this elite class of ligands, often associated with the groundbreaking Buchwald-type phosphines known for their remarkable efficacy in palladium-catalyzed C-N, C-O, and C-C bond-forming reactions.[4][5]
The defining feature of this ligand is the presence of two exceptionally bulky tricyclic adamantyl groups attached to the phosphorus atom. This steric hindrance is not a bug, but a feature; it promotes the formation of highly reactive, monoligated L₁Pd(0) catalytic species, which are crucial for initiating the catalytic cycle, particularly with challenging substrates like aryl chlorides.[1][6][7] The N,N-dimethylaniline backbone serves as a robust and electronically tunable scaffold. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this valuable catalytic tool, designed for researchers and process chemists in the pharmaceutical and fine chemical industries.
Rational Synthesis Pathway
The synthesis of the target ligand is logically approached via a convergent two-part strategy: 1) preparation of the reactive phosphine precursor, di(1-adamantyl)chlorophosphine, and 2) its subsequent coupling with an ortho-lithiated N,N-dimethylaniline derivative. This approach ensures high yields and purity by controlling the introduction of the sterically demanding adamantyl groups first.
Caption: Overall synthetic strategy for the target ligand.
Part 1: Synthesis of Di(1-adamantyl)chlorophosphine Intermediate
The key phosphine intermediate, di(1-adamantyl)chlorophosphine, is prepared from the secondary phosphine, di(1-adamantyl)phosphine. The chlorination is efficiently achieved using a mild chlorinating agent in the presence of a non-nucleophilic base.
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar, add di(1-adamantyl)phosphine (10.0 g, 33.0 mmol) under an argon atmosphere.
-
Solvent Addition: Add anhydrous toluene (200 mL) via cannula to dissolve the phosphine.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 g, 36.1 mmol, 1.1 equiv) to the solution.
-
Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Chlorination: Slowly add a 20% solution of phosgene in toluene (approx. 1.1 equivalents) dropwise over 30 minutes. A viscous, light-yellow suspension will form.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Workup: Filter the suspension through a cannula to remove DBU hydrochloride salt. Wash the solid residue with anhydrous toluene (2 x 50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. Wash the resulting yellow solid with cold pentane (2 x 30 mL) to remove any remaining impurities.
-
Drying: Dry the product under high vacuum to yield di(1-adamantyl)chlorophosphine as a lemon-yellow powder.[8]
Expert Rationale:
-
Causality of Reagent Choice: Di(1-adamantyl)phosphine is a sensitive compound prone to oxidation. The use of phosgene provides a controlled source of chlorine. DBU is chosen as the base because it is a strong, non-nucleophilic organic base that effectively scavenges the HCl byproduct without competing in a nucleophilic attack on the phosphorus center or the phosgene.[8]
-
Condition Control: The initial low temperature (-10 °C) is critical to moderate the exothermic reaction and prevent side product formation. Allowing the reaction to proceed overnight at room temperature ensures complete conversion.
-
Self-Validation: The success of this step is crucial. The intermediate should be characterized by ³¹P NMR before proceeding. A sharp singlet around δ = 139 ppm is indicative of the pure di(1-adamantyl)chlorophosphine product.[8]
Part 2: Synthesis of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline
This final step involves a nucleophilic substitution where the ortho-lithiated aniline attacks the electrophilic phosphorus center of the chlorophosphine intermediate.
Caption: Workflow for the final coupling reaction step.
Experimental Protocol:
-
Inert Atmosphere: To a flame-dried 250 mL Schlenk flask, add N,N-dimethylaniline (3.63 g, 30.0 mmol) and anhydrous diethyl ether (100 mL) under an argon atmosphere.
-
Lithiation: Cool the solution to 0 °C. Add n-butyllithium (1.6 M in hexanes, 20.6 mL, 33.0 mmol, 1.1 equiv) dropwise. A color change and precipitation may be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete ortho-lithiation.
-
Phosphine Addition: In a separate Schlenk flask, dissolve di(1-adamantyl)chlorophosphine (10.1 g, 30.0 mmol) in anhydrous diethyl ether (50 mL).
-
Coupling: Cool the lithiated aniline solution back to 0 °C and slowly add the chlorophosphine solution via cannula over 20 minutes.
-
Reaction Completion: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature overnight.
-
Quenching & Workup: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (deactivated with triethylamine) to yield the final product as a white to off-white solid.[9]
Expert Rationale:
-
Regioselectivity: The N,N-dimethylamino group is a powerful ortho-directing group for lithiation. The use of n-BuLi selectively deprotonates the aromatic ring at the position adjacent to the directing group, creating the necessary nucleophile for the subsequent coupling.
-
Solvent Choice: Diethyl ether is a common solvent for organolithium reactions as it is anhydrous and relatively unreactive, though it effectively solvates the lithium cation.
-
Purity and Handling: The purity of the chlorophosphine intermediate is critical for the success of this reaction. The final product, like most phosphine ligands, should be handled and stored under an inert atmosphere to prevent slow oxidation of the phosphorus(III) center.[9]
Comprehensive Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized ligand.
| Property | Expected Result |
| Molecular Formula | C₂₈H₄₀NP[9][10] |
| Molecular Weight | 421.61 g/mol [9][10] |
| Appearance | White to off-white solid[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 4H, Ar-H), δ 2.7 (s, 6H, N(CH₃)₂), δ 1.6-2.2 (br m, 30H, Adamantyl-H) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ ~25-35 ppm (s) |
| ¹³C NMR (CDCl₃, 101 MHz) | Aromatic signals (approx. 6), N-Methyl signal (~45 ppm), Adamantyl signals (4 unique signals: ~40, 37, 36, 29 ppm) |
| Mass Spec (ESI-MS) | m/z = 422.29 [M+H]⁺ |
Interpretation of Analytical Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence for all components of the molecule. The complex multiplet in the aromatic region confirms the disubstituted aniline ring. A sharp singlet integrating to six protons is definitive for the N,N-dimethyl group. The most prominent feature is the series of broad, overlapping signals between 1.6 and 2.2 ppm, integrating to 30 protons, which is the unmistakable signature of the two adamantyl cages.[11]
-
³¹P NMR Spectroscopy: This is the most direct method for characterizing the phosphine. A single sharp peak in the expected region for trialkylarylphosphines confirms the formation of the P-C bond and the absence of oxidized phosphine oxide impurities (which would appear at a much different chemical shift).
-
Mass Spectrometry: High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (422.2898), confirming the molecular formula.[10]
Safety and Handling
-
Hazard Statements: The compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store under an inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation of the phosphorus center.[9]
References
-
Di-1-Adamantylphosphinic Chloride. ChemBK. [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). [Link]
-
Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega. [Link]
-
Di(1-Adamantyl)Chlorophosphine. ChemBK. [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. National Institutes of Health. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. [Link]
-
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline. PubChem, National Institutes of Health. [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Synfacts. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Human Metabolome Database. [Link]
-
Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline | 1219080-77-9 [sigmaaldrich.com]
- 10. 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline | C28H40NP | CID 45278337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
